![molecular formula C10H16N2O4 B083697 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate CAS No. 14205-40-4](/img/structure/B83697.png)

2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate, also known as ABEI, is a chemical compound that has gained attention in the scientific community for its potential applications in biochemical research. ABEI is a fluorescent probe that can be used to detect reactive oxygen species (ROS) and nitric oxide (NO) in biological systems.

Wirkmechanismus

2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate works by reacting with ROS and NO to form a fluorescent product. The reaction between 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and ROS is mediated by the formation of a dioxetane intermediate, which undergoes a chemiluminescent reaction to produce light. The reaction between 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and NO is mediated by the formation of a nitroso derivative, which also produces light upon excitation.

Biochemische Und Physiologische Effekte

2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has been shown to be a highly sensitive and specific probe for the detection of ROS and NO in biological systems. The use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has led to the discovery of new signaling pathways and the elucidation of the role of ROS and NO in various physiological processes. 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has also been used to monitor the efficacy of antioxidant and anti-inflammatory agents in vivo.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate include its high sensitivity and specificity for ROS and NO detection, its ease of use, and its compatibility with various biological systems. However, 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has some limitations, including its potential toxicity at high concentrations, its susceptibility to interference from other fluorescent probes, and its limited ability to detect specific ROS and NO species.

Zukünftige Richtungen

There are several future directions for the use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in biochemical research. These include the development of new derivatives of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate with improved sensitivity and selectivity for specific ROS and NO species, the use of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in high-throughput screening assays for the discovery of new drugs, and the application of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate in clinical settings for the diagnosis and monitoring of diseases. Additionally, the combination of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate with other imaging techniques such as confocal microscopy and electron microscopy could provide a more comprehensive understanding of the role of ROS and NO in biological systems.

Conclusion

In conclusion, 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate is a promising fluorescent probe that has the potential to revolutionize the field of biochemical research. Its ability to detect ROS and NO with high sensitivity and specificity makes it a valuable tool for understanding the underlying mechanisms of various diseases. However, more research is needed to fully realize the potential of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate and to address its limitations.

Synthesemethoden

The synthesis of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate involves the reaction of 2-[(Z)-3-aminobut-2-enoyl]oxyethyl chloride with (Z)-3-aminobut-2-enoic acid in the presence of a base such as triethylamine. The resulting product is a yellow powder that is soluble in water and organic solvents.

Wissenschaftliche Forschungsanwendungen

2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate has been used extensively in biochemical research as a fluorescent probe for the detection of ROS and NO. ROS and NO are important signaling molecules that play a role in various physiological processes such as cell signaling, immune response, and regulation of vascular tone. The detection of ROS and NO is crucial for understanding the underlying mechanisms of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Eigenschaften

CAS-Nummer |

14205-40-4 |

|---|---|

Produktname |

2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate |

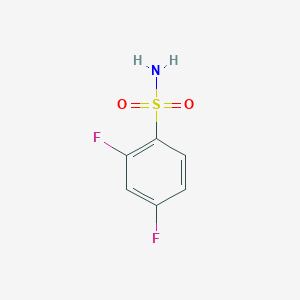

Molekularformel |

C10H16N2O4 |

Molekulargewicht |

228.24 g/mol |

IUPAC-Name |

2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate |

InChI |

InChI=1S/C10H16N2O4/c1-7(11)5-9(13)15-3-4-16-10(14)6-8(2)12/h5-6H,3-4,11-12H2,1-2H3/b7-5-,8-6- |

InChI-Schlüssel |

XKZRFLCEABGXJI-SFECMWDFSA-N |

Isomerische SMILES |

C/C(=C/C(=O)OCCOC(=O)/C=C(\N)/C)/N |

SMILES |

CC(=CC(=O)OCCOC(=O)C=C(C)N)N |

Kanonische SMILES |

CC(=CC(=O)OCCOC(=O)C=C(C)N)N |

Andere CAS-Nummern |

14205-40-4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)